3-Chloro-6-fluoro-2-nitrobenzoic acid
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Overview
Description
3-Chloro-6-fluoro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is characterized by the presence of chloro, fluoro, and nitro substituents on a benzoic acid core
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-6-fluoro-2-nitrobenzoic acid are largely determined by its nitro group. The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-nitrobenzoic acid typically involves multiple steps:
Nitration: The introduction of a nitro group onto a benzoic acid derivative. This can be achieved by treating the starting material with a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzoic acid moiety can be further oxidized to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-Chloro-6-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: More oxidized benzoic acid derivatives.
Scientific Research Applications
3-Chloro-6-fluoro-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring. The chloro and fluoro substituents can also affect the compound’s reactivity through inductive and resonance effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-6-nitrobenzoic acid: Similar structure but different positioning of substituents.
3-Chloro-2-nitrobenzoic acid: Lacks the fluoro substituent.
4-Fluoro-3-nitrobenzoic acid: Different positioning of the chloro and fluoro groups.
Uniqueness
3-Chloro-6-fluoro-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and fluoro groups along with the nitro group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-6-fluoro-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLVEUVFRPEETA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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